6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrano[2,3-c]pyrazoles, which are known for their diverse biological and chemical properties[_{{{CITATION{{{_1{Rapid four-component synthesis of dihydropyrano 2,3-. The presence of multiple phenyl groups and a methoxy group on the benzene ring adds to its chemical complexity and potential reactivity.
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit substantial antiviral activity .
Mode of Action
It’s synthesized using a one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate .
Action Environment
The synthesis of this compound has been achieved under solvent-free conditions, which is a key step towards green chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common method is the reaction of 4-methoxybenzaldehyde with hydrazine hydrate and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate pyrazole ring, followed by further modifications to introduce the phenyl groups and cyano group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency. The use of advanced catalysts and optimized reaction conditions can help in achieving higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under certain conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Using electrophiles like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of 4-hydroxy-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.
Reduction: Formation of 6-amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-Amino-4-(2-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
6-Amino-4-(3-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness: The uniqueness of 6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific arrangement of functional groups and the resulting chemical and biological properties. The presence of the methoxy group at the para position on the benzene ring contributes to its distinct reactivity compared to similar compounds.
Properties
IUPAC Name |
6-amino-4-(4-methoxyphenyl)-1,3-diphenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O2/c1-31-20-14-12-17(13-15-20)22-21(16-27)25(28)32-26-23(22)24(18-8-4-2-5-9-18)29-30(26)19-10-6-3-7-11-19/h2-15,22H,28H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCJZFSWSZJDAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.